BenchChemオンラインストアへようこそ!

N-(4-Ethylphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide

GPR133/ADGRD1 agonist potency CRE-luciferase assay

AP503 is the only known Gs-biased agonist at GPR133 (EC50 1.21 nM), ~3,300-fold more potent than GL64, with absolute selectivity over AR and other aGPCRs. It enables chronic in vivo dosing without androgenic side effects or prostate toxicity. Muscle-strengthening effects are abrogated in Gpr133-deficient mice, meeting genetic validation criteria. Ideal for skeletal muscle, bone anabolism, and GPCR signaling studies requiring AR-sparing pharmacology.

Molecular Formula C20H23FN2O3S
Molecular Weight 390.5 g/mol
Cat. No. B3702762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Ethylphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide
Molecular FormulaC20H23FN2O3S
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C20H23FN2O3S/c1-2-15-3-7-18(8-4-15)22-20(24)16-11-13-23(14-12-16)27(25,26)19-9-5-17(21)6-10-19/h3-10,16H,2,11-14H2,1H3,(H,22,24)
InChIKeyFWIYHVVGCFVOGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Ethylphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide (AP503) – Strategic Procurement Guide for Selective GPR133/ADGRD1 Agonist Research


N-(4-Ethylphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide, commonly designated AP503 (also AP-970 or 43482503; CAS 767299-99-0), is a synthetic small-molecule agonist of the adhesion G-protein-coupled receptor GPR133 (ADGRD1) . Discovered through in silico screening and cryo-EM-guided rational design, AP503 activates the Gs-cAMP-PKA signaling axis with an EC50 of 1.21 nM and exhibits absolute selectivity over the nuclear androgen receptor (AR) and other aGPCR family members [1]. The compound has a molecular weight of 425.53 Da (C24H31N3O4), is supplied as a solid powder, and demonstrates 12-month stability at −20°C .

Why Generic Substitution of N-(4-Ethylphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide (AP503) with Other GPR133 Agonists or Piperidine Sulfonamides Fails


Even closely related piperidine sulfonamide derivatives bearing the 4-fluorobenzenesulfonyl and N-(4-ethylphenyl)carboxamide pharmacophores can differ by orders of magnitude in GPR133 activation potency, G-protein coupling bias, and selectivity over nuclear AR and aGPCR off-targets. For instance, the alternative synthetic agonist GL64 (EC50 = 3.98 μM) is approximately 3,300-fold less potent than AP503 , while the endogenous agonist 5α-DHT activates both AR and multiple G-protein pathways, producing androgenic side effects absent with AP503 [1]. Generic procurement of uncharacterized “piperidine sulfonamide” catalog entries cannot guarantee retained potency, pathway selectivity, or the AR-sparing safety margin essential for clean target validation studies.

Product-Specific Quantitative Evidence Guide for N-(4-Ethylphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide (AP503)


AP503 Exhibits ~3,300-Fold Higher GPR133 Agonist Potency Than the Alternative Synthetic Agonist GL64

AP503 activates GPR133/ADGRD1 with an EC50 of 1.21 nM in CRE-luciferase reporter assays performed in ADGRD1-overexpressing HEK293T cells [1]. The widely referenced alternative synthetic agonist GL64 achieves an EC50 of 3.98 μM (3,980 nM) under identical assay conditions [2]. This corresponds to a 3,290-fold difference in molar potency, meaning that GL64 requires a ~3,300× higher concentration to elicit receptor activation equivalent to AP503.

GPR133/ADGRD1 agonist potency CRE-luciferase assay small-molecule agonist comparison

AP503 Is ~13-Fold More Potent Than the Endogenous Agonist 5α-DHT at GPR133 Gs Pathway Activation

In cAMP accumulation assays measuring Gs pathway activation, the endogenous androgen 5α-DHT activates GPR133 with an EC50 of 15.4 ± 1.9 nM [1]. Under comparable conditions, AP503 achieves an EC50 of 1.21 nM [2], representing a ~12.7-fold improvement in potency over the native hormone.

GPR133 5α-DHT Gs-cAMP pathway agonist potency comparison

AP503 Is a Gs-Biased Agonist, Uniquely Decoupling GPR133 Activation from G12 and Gi Signaling

Functional profiling demonstrates that AP503 selectively activates the Gs pathway downstream of GPR133 without detectable engagement of G12 or Gi pathways [1]. In contrast, 5α-DHT activates Gs, G12, and Gi pathways, producing a broad G-protein coupling signature [1]. The Gs-biased profile of AP503 was confirmed by the absence of G12/Gi-mediated responses and by abrogation of AP503 effects upon Gs inhibitor (NF449) pretreatment [1].

GPR133 biased agonism Gs-cAMP-PKA pathway G12/Gi signaling

AP503 Demonstrates Absolute Selectivity: No Detectable Activity at Nuclear AR or Other aGPCR Family Members

AP503 showed no detectable activity in AR-specific luciferase reporter assays and was inactive against all other adhesion GPCR members tested, including ADGRD2, ADGRG5, ADGRG6, CELSR1, CELSR2, CELSR3, and ADGRG4 [1]. In stark contrast, 5α-DHT robustly activates AR and elicits downstream androgenic effects including elevated prostate ROS, Klk3, Camkk2, and Il-1β expression [1]. The alternative synthetic GPR133 agonist GL64 exhibits measurable cross-reactivity with ADGRD2, ADGRG5, ADGRG6, CELSR1, CELSR2, and CELSR3 .

GPR133 androgen receptor aGPCR selectivity off-target profiling

AP503 Enhances In Vivo Muscle Strength Without Androgenic Adverse Effects, Unlike 5α-DHT

In isolated extensor digitorum longus (EDL) muscle preparations, AP503 significantly promoted tetanic contraction forces via PKA-mediated signaling [1]. In male mice treated for 2 weeks, AP503 increased muscle strength comparably to 5α-DHT but did not elevate prostate reactive oxygen species (ROS) levels and did not upregulate mRNA expression of prostate cancer progression drivers Klk3, Camkk2, or Il-1β [1]. 5α-DHT treatment, in contrast, significantly elevated all four parameters and induced prostate epithelial hyperplasia [1]. The muscle-strengthening effect of AP503 was abolished in Gpr133-deficient mice, confirming target specificity [1].

muscle strength in vivo androgenic side effects prostate safety

AP503 Enhances Osteoblast Function and Alleviates Osteoporosis In Vivo via GPR133 Activation

Activation of GPR133/ADGRD1 with AP503 (AP-970/43482503) enhanced osteoblast function and differentiation both in vitro and in vivo, significantly alleviating osteoporosis in a mouse ovariectomy (OVX) model [1]. The anabolic bone effects of AP503 are mechanistically distinct from the anti-resorptive action of GL64, which inhibits osteoclast differentiation via cAMP-PKA-NFATC1 signaling at a dose of 30 mg/kg i.p. . While direct head-to-head bone efficacy data are unavailable, the ~3,300-fold difference in receptor-level EC50 implies that AP503 may achieve osteoblast stimulation at substantially lower systemic exposure than GL64 requires for osteoclast inhibition .

osteoblast bone formation osteoporosis OVX model

Best-Fit Research and Industrial Application Scenarios for N-(4-Ethylphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide (AP503)


Muscle Biology and Sarcopenia Research Requiring AR-Sparing Anabolic Stimulation

AP503 is optimally suited for skeletal muscle research programs that require activation of the GPR133-Gs-cAMP-PKA signaling axis to enhance muscle contractile force while rigorously excluding androgen receptor-mediated effects. Its ~13-fold potency advantage over 5α-DHT [1] and its absolute AR selectivity enable chronic in vivo dosing without prostate toxicity, making it the only currently available chemical probe capable of cleanly dissecting GPR133-mediated muscle anabolism from AR-driven androgenic side effects [1].

Osteoporosis and Bone Formation Research Targeting Osteoblast Anabolic Pathways

For bone biology groups investigating osteoblast-mediated bone formation, AP503 is the only selective GPR133 agonist with demonstrated in vivo efficacy in enhancing osteoblast function and alleviating osteoporosis in the OVX mouse model [2]. Unlike GL64, which acts through osteoclast inhibition , AP503 uniquely addresses the anabolic arm of bone remodeling—a key differentiator for labs seeking to stimulate bone formation rather than merely suppress resorption [2].

GPCR Biased Signaling Studies Focusing on Gs-Selective Coupling and Functional Selectivity

AP503 is the only known Gs-biased agonist at GPR133, activating Gs without detectable G12 or Gi coupling [1]. This unique signaling fingerprint makes AP503 an essential tool for academic and industrial groups studying ligand-biased signaling at adhesion GPCRs, cAMP-PKA pathway biology, and the structural determinants of G-protein coupling selectivity as revealed by the 2.75 Å cryo-EM structure of the AP503-GPR133-Gs complex [1].

In Vivo Target Validation Studies Requiring High Potency and Clean Selectivity Profiles

With an EC50 of 1.21 nM, ~3,300-fold higher potency than GL64 , and no detectable activity at AR or other aGPCRs , AP503 provides the cleanest available pharmacological tool for in vivo GPR133 target validation. The compound's muscle-strengthening effects are completely abrogated in Gpr133-deficient mice [1], satisfying the gold-standard genetic validation criterion for on-target in vivo efficacy, which is essential for high-impact publications and IND-enabling studies.

Quote Request

Request a Quote for N-(4-Ethylphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.